2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

Vue d'ensemble

Description

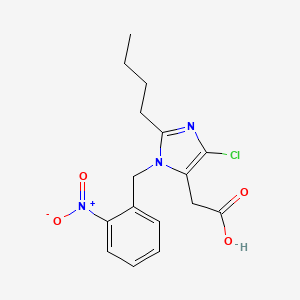

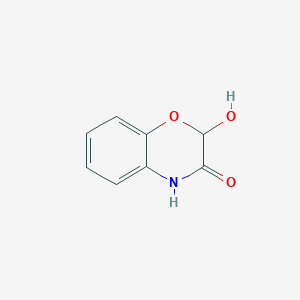

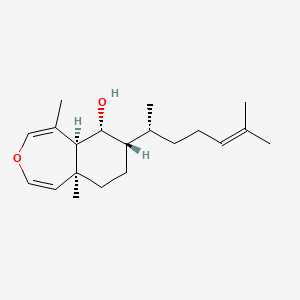

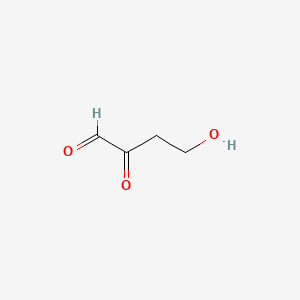

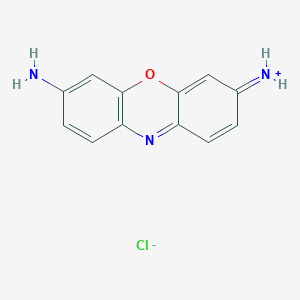

“2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C8H7NO3 . It is a benzoxazine, a cyclic hydroxamic acid, and a lactol .

Molecular Structure Analysis

The molecular structure of “2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one” consists of a benzoxazine core bearing a hydroxy group at position 2 and a keto group at position 3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 165.15 . It is a powder at room temperature . The melting point is between 209-211 degrees Celsius .Applications De Recherche Scientifique

Hyperbaric Oxygen Therapy

HBOA has been used in the field of hyperbaric oxygen therapy (HBOT). This therapy involves breathing 100% oxygen under elevated ambient pressure in a hyperbaric chamber . HBOA has been found to play a role in various applications and indications in this field .

Tissue Repair

HBOA has been associated with tissue repair. It has been used for a variety of indications involving tissue repair, including intoxications, ischemia-reperfusion injury, crush syndrome, central nervous injury, radiation-induced tissue damage, burn injury, and chronic wounds .

Anti-inflammatory and Analgesic Properties

Benzoxazine and benzoxazinone, which include HBOA, have been reported to exhibit anti-inflammatory and analgesic properties . These properties make them potentially useful in the treatment of various inflammatory conditions and pain management.

Antifungal and Antibacterial Activities

Benzoxazine and benzoxazinone compounds, including HBOA, have been reported to have antifungal and antibacterial activities . This makes them potentially useful in the treatment of various fungal and bacterial infections.

Neuroprotective Properties

Benzoxazine and benzoxazinone compounds, including HBOA, have been reported to have neuroprotective properties . This suggests potential applications in the treatment of various neurological conditions.

Herbicidal Properties

HBOA has been proposed as a natural products-based herbicide . Its biodegradation dynamics in soil are relevant to its use as a herbicide .

Pharmacological Research

The structural basic skeleton of HBOA is found in many drugs and compounds with biological activity . The synthesis of benzoxazine, benzoxazinone, and their derivatives has drawn the attention of researchers due to their various medicinal uses and physiological activities .

8. Biosynthesis of Protective and Allelopathic Benzoxazinoids HBOA is involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants . These benzoxazinoids play a crucial role in plant defense against pests.

Safety and Hazards

Mécanisme D'action

Target of Action

It has been reported to have hepatoprotective effects , suggesting that it may interact with liver cells and related biochemical pathways.

Mode of Action

It has been shown to have hepatoprotective effects , indicating that it may interact with liver cells to protect them from damage

Biochemical Pathways

These pathways play crucial roles in cellular processes such as cell growth, differentiation, and inflammation, which could explain the hepatoprotective effects of this compound .

Pharmacokinetics

One study found that the dominant metabolite of benzoxazinoids (the class of compounds to which this compound belongs) in both plasma and urine was 2- β - d -glucopyranosyloxy-1,4-benzoxazin-3-one . This suggests that the compound is absorbed and metabolized in the body, and its metabolites are excreted in the urine .

Result of Action

The primary result of the action of 2-Hydroxy-3,4-Dihydro-2H-1,4-Benzoxazin-3-One is hepatoprotection . It has been shown to alleviate hepatotoxicity induced by CCl4 in mice . This suggests that it may have beneficial effects on liver health, potentially by protecting liver cells from damage.

Propriétés

IUPAC Name |

2-hydroxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,8,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQBFYRBJKDACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314114 | |

| Record name | HBOA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

CAS RN |

23520-34-5 | |

| Record name | NSC280714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HBOA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

207 °C | |

| Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: HBOA has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol.

A: Yes, various spectroscopic techniques, including UV-vis, FT-IR, and mass spectrometry, have been used to characterize HBOA and its derivatives. For example, electrospray time-of-flight mass spectrometry (ESI-TOFMS) has been used for structural elucidation of fragment ions formed from HBOA and other benzoxazinone derivatives [].

A: Studies have shown that HBOA can protect the liver against damage induced by carbon tetrachloride (CCl4) in mice. [, ] This protective effect is believed to be related to its antioxidant and free radical scavenging properties, as evidenced by increased levels of superoxide dismutase (SOD) and glutathione (GSH), and decreased levels of malondialdehyde (MDA) in liver tissue. [, ]

A: Yes, HBOA has demonstrated significant anti-inflammatory activity in various studies. [, , ] It can attenuate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which play crucial roles in inflammatory responses. []

A: Studies have shown that dietary HBOA, primarily in its glucosylated form (HBOA-glc), is absorbed and metabolized in humans. [] HBOA-glc and its oxidized analog, DIBOA-glc, are the major circulating forms of HBOA. []

A: Following ingestion, HBOA and its metabolites, including sulfate and glucuronide conjugates, are excreted in urine. []

A: Several analytical techniques have been developed for HBOA quantification, including gas-liquid chromatography (GLC) [], high-performance liquid chromatography (HPLC) coupled with various detectors, and LC-MS/MS. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)

![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)